1-Cyclopropoxy-2-ethyl-4-iodobenzene
Description
Contextualization within Modern Organic Chemistry Research
Modern organic chemistry research is increasingly focused on the development of efficient, selective, and sustainable methods for the synthesis of complex molecular architectures. The pursuit of novel compounds with tailored properties for applications in medicine, agrochemicals, and materials science drives the field forward. In this context, molecules like 1-Cyclopropoxy-2-ethyl-4-iodobenzene represent versatile platforms for the construction of more elaborate structures. The strategic placement of different functional groups on an aromatic scaffold allows for sequential and controlled chemical transformations, enabling the exploration of vast chemical spaces.
Significance of Functionalized Aryl Iodides in Synthetic Transformations
Functionalized aryl iodides are pivotal building blocks in organic synthesis. nih.gov The iodine substituent in a compound such as this compound is a particularly effective functional group for several reasons. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes aryl iodides highly reactive substrates in a variety of synthetic transformations. wikipedia.org
This enhanced reactivity is especially valuable in transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl iodides are excellent partners in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.gov These reactions allow for the introduction of a wide range of substituents at the position of the iodine atom, including alkyl, alkenyl, alkynyl, aryl, and amino groups. The versatility of aryl iodides makes them indispensable intermediates in the synthesis of complex organic molecules. nih.govfiveable.me Furthermore, aryl iodides can be used to generate highly reactive organometallic reagents, such as Grignard reagents, through metal-halogen exchange. nih.gov
The presence of the iodine atom on the benzene (B151609) ring of this compound designates that specific position as a prime site for synthetic diversification, allowing chemists to readily introduce new functionalities and build molecular complexity. This capability is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net
Overview of Research Directions for Complex Aryl Ether Compounds
Aryl ethers are a class of organic compounds that feature prominently in many natural products and pharmaceuticals. rsc.org The ether linkage can significantly influence a molecule's conformational preferences, metabolic stability, and biological activity. Consequently, the development of new and efficient methods for the synthesis of complex aryl ethers is an active area of research. rsc.orgorganic-chemistry.org
Traditional methods for aryl ether synthesis, such as the Williamson ether synthesis and the Ullmann condensation, often require harsh reaction conditions. rsc.org Modern research focuses on developing milder and more general protocols, frequently employing transition-metal catalysis, such as the palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam couplings. rsc.orgacs.org These methods offer greater functional group tolerance and broader substrate scope. acs.org
The compound this compound incorporates a cyclopropoxy group, a structural motif of increasing interest. The cyclopropyl (B3062369) group can act as a conformationally constrained bioisostere for other functionalities and can impart unique electronic properties to the aromatic ring. Research is ongoing to explore the synthesis and utility of such strained ring systems in medicinal chemistry and materials science. The development of synthetic routes to complex molecules containing these motifs is key to unlocking their potential in various applications. pdx.edu
Below is a table of predicted and known physicochemical properties for this compound and its structural relatives.
| Property | Value for this compound (Predicted) | Value for 1-Ethyl-4-iodobenzene nih.gov | Value for 1-Cyclopropyl-4-iodobenzene chemsrc.comchemicalbook.com |
| Molecular Formula | C11H13IO | C8H9I | C9H9I |
| Molecular Weight | 288.12 g/mol | 232.06 g/mol | 244.07 g/mol |
| Boiling Point | ~306.9 °C at 760 mmHg | 112-113 °C at 20 mmHg | ~251.9 °C (Predicted) |
| Melting Point | N/A | -17 °C | 43-45 °C |
| LogP (Octanol-Water Partition Coefficient) | ~4.2 | 4.3 | ~3.17 |
Structure
3D Structure
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-ethyl-4-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-7-9(12)3-6-11(8)13-10-4-5-10/h3,6-7,10H,2,4-5H2,1H3 |
InChI Key |
NJQMMULHDSZJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)OC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopropoxy 2 Ethyl 4 Iodobenzene
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 1-Cyclopropoxy-2-ethyl-4-iodobenzene reveals several plausible disconnections. The most logical and convergent approach involves the disconnection of the ether linkage, a common strategy in the synthesis of aryl ethers. This C-O bond disconnection leads to two key synthons: a nucleophilic phenoxide derived from 2-ethyl-4-iodophenol (B8620334) and an electrophilic cyclopropyl (B3062369) species. This approach is generally favored due to the robustness of the Williamson ether synthesis for forming such linkages.
Further disconnection of the 2-ethyl-4-iodophenol intermediate suggests a sequential functionalization of a simpler phenol (B47542) precursor. The carbon-iodine bond can be disconnected, pointing to a regioselective iodination of 2-ethylphenol (B104991). Subsequently, the ethyl group can be disconnected, leading back to phenol as a readily available starting material. This step-wise functionalization strategy allows for precise control over the substitution pattern on the aromatic ring.
Precursor Synthesis and Regioselective Functionalization of Benzene (B151609) Core
The synthesis of the key intermediate, 2-ethyl-4-iodophenol, begins with the commercially available 2-ethylphenol. The primary challenge in this stage is the regioselective installation of the iodine atom at the C4 position. The hydroxyl and ethyl groups are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the position para to the strong activating hydroxyl group is sterically unhindered, making it the most probable site for substitution.
Several reagents can be employed for the iodination of phenols. A common method involves the use of an iodine source in the presence of an oxidizing agent or a base. For instance, the reaction of 2-ethylphenol with potassium iodide in the presence of sodium hypochlorite (B82951) provides a mild and effective method for iodination. The reaction is typically carried out in a solvent such as methanol (B129727) at reduced temperatures to control selectivity and minimize the formation of di- and tri-iodinated byproducts. studylib.net
| Reactant | Reagents | Solvent | Conditions | Product |
| 2-Ethylphenol | 1. KI2. NaOCl (aq) | Methanol | 0 °C to rt | 2-Ethyl-4-iodophenol |
This regioselective iodination is a critical step in ensuring the correct substitution pattern of the final product.
Strategies for Introducing the Cyclopropoxy Moiety
The introduction of the cyclopropoxy group onto the 2-ethyl-4-iodophenol core is most efficiently achieved through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a cyclopropyl electrophile.
The first step is the deprotonation of 2-ethyl-4-iodophenol using a suitable base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. organic-synthesis.comyoutube.com The choice of base and solvent can influence the reaction rate and yield.
Once the phenoxide is generated in situ, it is treated with a cyclopropyl halide, such as cyclopropyl bromide or cyclopropyl iodide. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the carbon atom of the cyclopropyl halide, displacing the halide and forming the desired ether linkage. masterorganicchemistry.com
| Reactants | Base | Solvent | Conditions | Product |
| 2-Ethyl-4-iodophenol, Cyclopropyl bromide | NaH | DMF | 0 °C to rt | This compound |
| 2-Ethyl-4-iodophenol, Cyclopropyl bromide | K2CO3 | Acetonitrile | Reflux | This compound |
In the context of synthesizing this compound, where the cyclopropyl group itself is unsubstituted, the incorporation of the cyclopropoxy moiety does not introduce any new stereocenters. The cyclopropyl group possesses a plane of symmetry, rendering it achiral. Therefore, the Williamson ether synthesis using an achiral cyclopropyl halide will result in an achiral product, and no special stereochemical considerations are necessary.
Should the synthesis involve a substituted, chiral cyclopropanol (B106826) derivative, the stereochemistry of the starting material would need to be considered. In an SN2 reaction, if the electrophilic carbon on the cyclopropyl ring were a stereocenter, the reaction would proceed with an inversion of configuration at that center. However, for the title compound, this is not a relevant concern.
Methodologies for Installing the Ethyl Substituent
An alternative approach to the precursor involves the introduction of the ethyl group onto a pre-functionalized phenol. The Friedel-Crafts alkylation of phenol can be used to introduce the ethyl group. jk-sci.com This reaction typically employs an ethylating agent, such as ethyl halide or ethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or a Brønsted acid. wikipedia.org
However, Friedel-Crafts alkylation of phenols can be complicated by issues of polyalkylation and poor regioselectivity (ortho vs. para). echemi.comstackexchange.com The hydroxyl group can also coordinate with the Lewis acid catalyst, deactivating the ring. echemi.comstackexchange.com To achieve selective ortho-ethylation, specific conditions or directing groups may be necessary. A more controlled method for synthesizing 2-ethylphenol is the industrial process involving the reaction of phenol with ethylene (B1197577) in the presence of an aluminum phenoxide catalyst. wikipedia.org
For the purpose of a laboratory-scale synthesis of this compound, starting with commercially available 2-ethylphenol is generally the more practical and efficient strategy.
Functionalization Approaches for the Aryl Iodide Moiety
The aryl iodide functionality in this compound makes it a valuable substrate for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for mild reaction conditions. researchgate.net
Common cross-coupling reactions that can be performed on this substrate include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to biaryl compounds or alkylated arenes.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylethyne.
Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.
Stille Coupling: Reaction with an organotin reagent.
These reactions demonstrate the synthetic utility of this compound as a building block for the synthesis of more complex molecular architectures. The ability to introduce a wide variety of substituents at the C4 position provides significant flexibility in the design of novel compounds.
| Reaction Type | Coupling Partner | Catalyst | General Product |
| Suzuki Coupling | R-B(OH)2 | Pd(PPh3)4 | 1-Cyclopropoxy-2-ethyl-4-R-benzene |
| Heck Coupling | Alkene | Pd(OAc)2 | 1-Cyclopropoxy-2-ethyl-4-alkenyl-benzene |
| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI | 1-Cyclopropoxy-2-ethyl-4-alkynyl-benzene |
| Buchwald-Hartwig | R2NH | Pd catalyst, Ligand | 4-Cyclopropoxy-3-ethyl-N,N-R2-aniline |
Direct Iodination Methods
Direct iodination of the aromatic ring of 1-cyclopropoxy-2-ethylbenzene (B14838167) presents a straightforward approach to introduce an iodine atom. This method typically involves an electrophilic aromatic substitution reaction where an iodinating agent reacts directly with the electron-rich benzene ring. The cyclopropoxy and ethyl groups are ortho, para-directing, and since the para position to the cyclopropoxy group is sterically less hindered, iodination is expected to occur predominantly at this position.
One effective method for the direct iodination of activated aromatic compounds is the use of elemental iodine in the presence of an activating agent. For sterically hindered or less reactive aromatic compounds, a more potent iodinating system is often required. A notable example is the use of elemental iodine activated by Selectfluor™ (F-TEDA-BF4), which has been shown to be effective for the progressive and regioselective iodination of benzene derivatives with bulky alkyl groups. organic-chemistry.orgresearchgate.net This system allows for the introduction of iodine atoms at the most electron-rich and sterically accessible positions under mild conditions. organic-chemistry.org
A hypothetical reaction for the direct iodination of 1-cyclopropoxy-2-ethylbenzene is presented below:
Reaction Scheme: 1-Cyclopropoxy-2-ethylbenzene + I₂/Activating Agent → this compound
The choice of activating agent and solvent system is crucial for achieving high yield and selectivity. Common activating agents include nitric acid, iodic acid, or silver salts. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent the formation of di-iodinated or other side products.
Table 1: Hypothetical Results for Direct Iodination of 1-Cyclopropoxy-2-ethylbenzene
| Entry | Iodinating Agent | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ | HIO₃ | Acetic Acid | 25 | 12 | 75 |
| 2 | I₂ | AgNO₃ | Methanol | 25 | 8 | 82 |
| 3 | I₂ | F-TEDA-BF₄ | Acetonitrile | 0-25 | 4 | 90 |
| 4 | NIS | Acetonitrile | Acetonitrile | 25 | 6 | 85 |
NIS: N-Iodosuccinimide
Halogen Exchange Reactions
Halogen exchange reactions provide an alternative route to this compound, particularly when the corresponding bromo or chloro derivative is more readily available. The Finkelstein reaction is a classic example of a halogen exchange reaction, where an alkyl or aryl halide is treated with an excess of an iodide salt, typically sodium iodide in acetone. wikipedia.org For aryl halides, this reaction is often more challenging and may require a catalyst.
The "aromatic Finkelstein reaction" can be catalyzed by copper(I) iodide, often in the presence of a ligand such as a diamine. wikipedia.org This catalytic system facilitates the substitution of a bromine or chlorine atom with iodine on the aromatic ring.
Reaction Scheme: 1-Cyclopropoxy-2-ethyl-4-bromobenzene + NaI (excess) --(Catalyst)--> this compound + NaBr
The success of this reaction is often driven by the precipitation of the less soluble sodium bromide or chloride in the reaction solvent, which shifts the equilibrium towards the product. wikipedia.org The choice of solvent is therefore critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed for aromatic substrates.
Table 2: Hypothetical Results for Halogen Exchange Reaction
| Entry | Starting Material | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Cyclopropoxy-2-ethyl-4-bromobenzene | CuI | None | DMF | 120 | 24 | 65 |
| 2 | 1-Cyclopropoxy-2-ethyl-4-bromobenzene | CuI | TMEDA | DMF | 120 | 18 | 88 |
| 3 | 1-Cyclopropoxy-2-ethyl-4-chlorobenzene | CuI | TMEDA | NMP | 140 | 24 | 75 |
| 4 | 1-Cyclopropoxy-2-ethyl-4-bromobenzene | NiBr₂ | P(n-Bu)₃ | DMF | 130 | 16 | 82 |
TMEDA: Tetramethylethylenediamine; NMP: N-Methyl-2-pyrrolidone; P(n-Bu)₃: Tri-n-butylphosphine
Optimization of Reaction Conditions and Process Efficiency
The optimization of reaction conditions is a critical step in developing a commercially viable and efficient synthesis of this compound. This process involves systematically varying reaction parameters to maximize yield, minimize impurities, and reduce costs. Key parameters for optimization include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent. ucla.edu
For direct iodination, optimization may focus on the molar ratio of the iodinating agent and the activating agent to the substrate. An excess of the iodinating agent can lead to over-iodination, while an insufficient amount will result in incomplete conversion. The reaction temperature is another crucial factor; higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts.
In the case of halogen exchange reactions, the choice of catalyst and ligand is paramount. Screening different copper or nickel catalysts and various ligands can significantly impact the reaction's efficiency. The concentration of the iodide source and the reaction temperature are also key variables to be optimized. Modern approaches to reaction optimization, such as Bayesian optimization, can be employed to efficiently explore the multidimensional parameter space and identify the optimal conditions with a limited number of experiments. ucla.edu
Table 3: Example of Optimization of a Direct Iodination Reaction
| Parameter | Condition A | Condition B | Condition C |
| Reactant Ratio (Substrate:I₂:F-TEDA-BF₄) | 1:1.1:1.2 | 1:1.2:1.3 | 1:1.5:1.6 |
| Temperature (°C) | 25 | 40 | 60 |
| Reaction Time (h) | 4 | 3 | 2 |
| Yield (%) | 90 | 95 | 92 |
| Purity (%) | 98 | 99 | 96 |
Novel Synthetic Routes and Green Chemistry Principles
In line with the growing importance of sustainable chemistry, the development of novel and greener synthetic routes for this compound is a key research objective. Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov
For direct iodination, novel approaches could involve the use of solid-supported iodinating reagents, which can be easily recovered and reused, reducing waste. The use of greener solvents, such as ionic liquids or supercritical fluids, could replace traditional volatile organic compounds. mdpi.com
In the context of halogen exchange, research into more efficient and environmentally benign catalysts is ongoing. For instance, developing catalysts that are active at lower temperatures would reduce energy consumption. The use of microwave-assisted heating can also be a green alternative, as it often leads to significantly shorter reaction times and increased yields. researchgate.net
Furthermore, exploring one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve process efficiency and reduce waste. nih.gov For example, a one-pot synthesis could involve the in-situ generation of the iodinating agent followed by the iodination of 1-cyclopropoxy-2-ethylbenzene. The application of these green chemistry principles can lead to more sustainable and cost-effective methods for the production of this compound.
Mechanistic Investigations of Chemical Transformations Involving 1 Cyclopropoxy 2 Ethyl 4 Iodobenzene
Exploration of Reactivity at the Aryl Iodide Position
The carbon-iodine bond in 1-Cyclopropoxy-2-ethyl-4-iodobenzene is a key site for synthetic transformations. The electron-donating nature of the cyclopropoxy and ethyl groups influences the reactivity of the aryl iodide, making it amenable to a range of reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the aryl iodide moiety of this compound is an excellent substrate for these transformations. nobelprize.orgjocpr.com
The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.orgexpresspolymlett.com For this compound, this reaction would enable the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 4-position. The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org The electron-donating cyclopropoxy and ethyl groups can enhance the rate of oxidative addition.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.orgwikipedia.org This reaction would yield 4-alkynyl-1-cyclopropoxy-2-ethylbenzene derivatives. The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex. nih.gov
The Mizoroki-Heck reaction involves the palladium-catalyzed reaction of the aryl iodide with an alkene to form a substituted alkene. nih.govresearchgate.net This reaction offers a method to introduce vinyl groups at the 4-position of the benzene (B151609) ring. The mechanism proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-1-cyclopropoxy-2-ethylbenzene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-1-cyclopropoxy-2-ethylbenzene |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-(2-Phenylvinyl)-1-cyclopropoxy-2-ethylbenzene |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging. libretexts.org The presence of electron-donating groups, such as cyclopropoxy and ethyl, further disfavors the classical addition-elimination mechanism, which requires stabilization of a negative charge in a Meisenheimer intermediate. libretexts.orgnih.gov For a nucleophile to replace the iodide on this compound via this pathway, the reaction would likely require harsh conditions and may not be synthetically viable. youtube.com
An alternative pathway, the elimination-addition mechanism involving a benzyne (B1209423) intermediate, could be considered, especially with very strong bases like sodium amide. youtube.comyoutube.com However, the formation of two possible benzyne intermediates could lead to a mixture of regioisomeric products, complicating the synthetic utility.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a rapid reaction that converts an aryl halide into an organometallic reagent, typically an organolithium or Grignard reagent. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would likely result in a fast iodine-lithium exchange. harvard.eduprinceton.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups.
Similarly, a Grignard reagent can be prepared through halogen-magnesium exchange, for instance, by using isopropylmagnesium chloride. nih.gov This method is often tolerant of more functional groups compared to organolithium formation. nih.gov
Table 2: Products from Halogen-Metal Exchange of this compound Followed by Electrophilic Quench
| Reagent | Electrophile | Product |
|---|---|---|
| n-BuLi | DMF | 4-Cyclopropoxy-3-ethylbenzaldehyde |
| n-BuLi | CO₂ then H₃O⁺ | 4-Cyclopropoxy-3-ethylbenzoic acid |
| i-PrMgCl | (CH₃)₃SiCl | (4-Cyclopropoxy-3-ethylphenyl)trimethylsilane |
Reactivity Studies of the Cyclopropoxy Group
The cyclopropoxy group, while generally more stable than a cyclopropyl (B3062369) halide, contains a strained three-membered ring that can undergo specific reactions. researchgate.netacs.org
Ring-Opening Reactions of the Cyclopropyl Ring
The cyclopropane (B1198618) ring is susceptible to ring-opening reactions under various conditions, driven by the release of ring strain. nih.govresearchgate.net These reactions can be initiated by electrophiles, radical species, or transition metals. researchgate.netbeilstein-journals.org
Under strongly acidic conditions, the ether oxygen can be protonated, which may facilitate the ring opening of the cyclopropyl group to form a more stable carbocation, leading to rearrangement or trapping by a nucleophile. nih.gov Lewis acids can also promote such ring-opening reactions. rsc.org
Radical-mediated ring-opening can also occur. beilstein-journals.org For instance, the reaction with a radical initiator could lead to the formation of a carbon-centered radical by cleavage of a C-C bond in the cyclopropyl ring.
Stability and Transformation under Various Conditions
The stability of the cyclopropoxy group is a crucial factor in the synthetic utility of this compound. In general, cyclopropyl ethers are relatively stable under neutral and basic conditions, allowing for a wide range of reactions to be performed at other sites of the molecule without affecting the cyclopropoxy moiety. researchgate.net
However, its stability can be compromised under conditions that favor ring-opening. For example, reactions involving high temperatures or strong acids should be approached with caution. The specific reaction conditions, including the nature of the reagents and solvents, will ultimately determine the fate of the cyclopropoxy group.
Influence of Substituents on Reaction Kinetics and Selectivity
The substituents on the aromatic ring of this compound—cyclopropoxy, ethyl, and iodo groups—each exert distinct electronic and steric effects that collectively influence the rates and outcomes of its reactions.
The cyclopropoxy group, analogous to other alkoxy groups, is generally considered an activating substituent due to the electron-donating resonance effect of the oxygen lone pairs. This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions. The cyclopropyl moiety itself possesses unique electronic properties, exhibiting some degree of π-character and acting as a good π-electron donor, which can further enhance the electron-donating nature of the substituent. wikipedia.orgstackexchange.com The ethyl group at the ortho position is a weak electron-donating group through an inductive effect.
In the context of transition metal-catalyzed cross-coupling reactions, which are common for aryl iodides, the electronic nature of the substituents plays a crucial role in the oxidative addition step. acs.org For electron-rich aryl halides, the oxidative addition to a low-valent metal center (e.g., Pd(0)) is often the rate-determining step. The increased electron density on the benzene ring of this compound, due to the cyclopropoxy and ethyl groups, would be expected to accelerate this step. However, the steric hindrance from the ortho-ethyl group could counteract this electronic activation by impeding the approach of the bulky metal catalyst to the C-I bond. nih.gov
The selectivity of reactions is also governed by these substituent effects. In electrophilic aromatic substitution reactions, the activating and ortho-, para-directing nature of the cyclopropoxy and ethyl groups would direct incoming electrophiles to the positions ortho and para to them. However, the significant steric bulk of the existing substituents would likely favor substitution at the less hindered positions.
To illustrate the general influence of substituents on reaction kinetics in a related system, the following table presents data on the relative rates of oxidation for a series of ring-substituted benzyl (B1604629) n-butyl ethers. This data demonstrates the accelerating effect of electron-donating groups.
| Substituent (para) | Relative Rate of Oxidation |
| MeO | 1.5 |
| Me | 1.2 |
| H | 1.0 |
| Cl | 0.8 |
| This table is for illustrative purposes to show general substituent effects and is not based on this compound. |
Computational Elucidation of Reaction Mechanisms and Transition States
A typical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, for instance, involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org Computational studies can model the energy profile of this entire cycle.
For this compound, a computational analysis would likely focus on the following aspects:
Oxidative Addition: The energy barrier for the oxidative addition of the C-I bond to a palladium(0) complex would be calculated. The electron-donating cyclopropoxy and ethyl groups would be expected to lower this barrier by increasing the electron density on the aromatic ring, making it more susceptible to reaction with the electron-rich metal center. Conversely, the steric clash between the ortho-ethyl group and the palladium ligands in the transition state could increase the activation energy.
Transmetalation: In this step, the aryl group is transferred from the palladium(II) intermediate to another organometallic reagent (e.g., an organoboron compound in Suzuki coupling). The electronic nature of the substituents on the aryl ring can influence the rate of this step, although these effects are generally less pronounced than in the oxidative addition step.
Reductive Elimination: This final step involves the formation of the C-C bond and regeneration of the palladium(0) catalyst. Computational studies have shown that the steric and electronic properties of the ligands on the palladium center, as well as the substituents on the coupling partners, can affect the energy barrier of this step. The steric bulk of the ortho-ethyl group might influence the geometry of the pre-reductive elimination complex and thus the facility of this step.
A hypothetical reaction coordinate diagram based on computational studies of related aryl iodides would show the relative energies of the reactants, intermediates, transition states, and products for a cross-coupling reaction. The specific energies for this compound would be unique due to its specific substitution pattern. For example, the stability of the oxidative addition intermediate would be influenced by the electronic donation of the cyclopropoxy and ethyl groups.
Advanced Spectroscopic and Spectrometric Methodologies for De Novo Structural Elucidation of 1 Cyclopropoxy 2 Ethyl 4 Iodobenzene
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1-Cyclopropoxy-2-ethyl-4-iodobenzene, a suite of 1D and 2D NMR experiments would be utilized to assign all proton and carbon signals and to establish connectivity between atoms.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to piece together the molecular structure, a series of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the ethyl group's methylene (B1212753) and methyl protons. It would also help in tracing the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. It would be particularly useful in confirming the substitution pattern on the benzene (B151609) ring by showing correlations between the ethyl group protons and the adjacent aromatic proton.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. Analysis of the fragmentation pattern gives valuable clues about the molecule's structure.
Accurate Mass Determination
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound (C₁₁H₁₃IO). This precise measurement would confirm the elemental formula and rule out other possibilities with the same nominal mass.
| Ion | Calculated m/z | Observed m/z | Formula |
| [M]⁺ | 288.0011 | To be determined | C₁₁H₁₃IO |
| [M+H]⁺ | 289.0089 | To be determined | C₁₁H₁₄IO |
Note: The observed m/z would be obtained from the HRMS experiment.
Mechanistic Studies of Ion Fragmentation
The mass spectrum of this compound would be expected to show a characteristic fragmentation pattern. nist.gov The molecular ion peak ([M]⁺) would likely be observed. Key fragmentation pathways could include:
Loss of the ethyl group: A prominent peak corresponding to the loss of a C₂H₅ radical (29 Da) would be expected, resulting in an [M-29]⁺ ion.
Loss of the cyclopropoxy group: Fragmentation involving the loss of the cyclopropoxy radical (C₃H₅O, 57 Da) could also occur.
Cleavage of the C-I bond: The carbon-iodine bond is relatively weak and can cleave to produce an ion at m/z 127, corresponding to I⁺, which is a characteristic indicator of an iodine-containing compound. Another possibility is the formation of a C₁₁H₁₃⁺ ion.
Rearrangement reactions: McLafferty-type rearrangements are also possible, although less common for this type of structure.
A hypothetical fragmentation table is provided below:
| m/z | Proposed Fragment | Formula |
| 288 | [M]⁺ | [C₁₁H₁₃IO]⁺ |
| 259 | [M - C₂H₅]⁺ | [C₉H₈IO]⁺ |
| 161 | [M - I]⁺ | [C₁₁H₁₃O]⁺ |
| 127 | [I]⁺ | [I]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present. docbrown.info
Aromatic C-H stretching: Bands would appear just above 3000 cm⁻¹.
Aliphatic C-H stretching: Bands for the ethyl and cyclopropyl (B3062369) groups would be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.
C-O stretching: A strong band corresponding to the aryl-alkyl ether linkage would be expected around 1250-1200 cm⁻¹.
C-I stretching: The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring would be a particularly prominent feature.
A table of expected vibrational frequencies is presented below:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |
| Aromatic C=C stretch | 1600, 1580, 1500, 1450 | 1600, 1580 |
| C-O-C asymmetric stretch | 1250-1200 | Weak |
| C-I stretch | < 600 | < 600 |
By integrating the data from these advanced spectroscopic and spectrometric techniques, a complete and unambiguous structural elucidation of this compound can be achieved. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a high degree of confidence in the final assigned structure.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its complete solid-state molecular architecture could be determined. This would include bond lengths, bond angles, and torsion angles, offering a definitive confirmation of its covalent structure.
Crystal Packing and Intermolecular Interactions
A detailed crystallographic study would elucidate the crystal packing of this compound, revealing how individual molecules are arranged in the crystal lattice. This analysis would identify and characterize any significant intermolecular interactions that stabilize the crystal structure. Given the molecular structure, one might anticipate the presence of several types of non-covalent interactions:
Halogen Bonding: The iodine atom is a potential halogen bond donor, capable of interacting with electron-rich atoms on neighboring molecules.
π-π Stacking: The iodinated benzene ring could potentially engage in π-π stacking interactions with adjacent aromatic rings, further stabilizing the crystal lattice.
A hypothetical data table for the types of intermolecular interactions that could be observed is presented below.
| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Potential Angle (°) |
| Halogen Bonding | C—I | O (ether) | < 3.5 | ~165 |
| C—H···π | C—H (ethyl) | Benzene Ring | < 2.9 | > 120 |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | N/A |
Note: This table is hypothetical and illustrates the kind of data that would be generated from an actual X-ray crystallographic analysis.
Absolute Configuration Assignment (if chiral)
The molecule this compound is not inherently chiral as it does not possess a stereocenter. Therefore, the assignment of an absolute configuration would not be applicable.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Analysis (if chiral or if potential for induced chirality)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. Since this compound is an achiral molecule, it would not exhibit a CD signal under normal conditions.
However, it is conceivable that chirality could be induced in a solution of this compound through interaction with a chiral environment, such as a chiral solvent or a chiral host molecule. In such a scenario, chiroptical spectroscopy could be employed to study the nature and strength of these interactions. The induced CD spectrum would provide information about the conformation that the molecule adopts within the chiral environment. Without experimental data, any discussion of specific spectral features remains speculative.
A hypothetical data table for induced ECD is shown below.
| Chiral Environment | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| (+)-Pinene | 230 | +2.5 |
| (-)-Limonene | 230 | -2.3 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Computational and Theoretical Studies on the Electronic and Molecular Structure of 1 Cyclopropoxy 2 Ethyl 4 Iodobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. For 1-Cyclopropoxy-2-ethyl-4-iodobenzene, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-31++G(d,p), would be utilized to optimize the molecular geometry and determine its electronic properties. nih.govbohrium.com
The electronic structure is fundamentally described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted iodobenzene (B50100) derivatives, the presence of electron-donating groups like cyclopropoxy and ethyl is expected to raise the HOMO energy level, potentially leading to a reduced HOMO-LUMO gap compared to unsubstituted iodobenzene. researchgate.netub.ac.id
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Electron-donating potential |
| LUMO Energy | -0.9 eV | Electron-accepting potential |
| HOMO-LUMO Gap | 4.9 eV | Chemical reactivity and stability |
| Dipole Moment | 1.5 D | Molecular polarity |
Note: These are hypothetical values based on typical DFT results for similar aromatic compounds and serve as illustrative examples.
The distribution of molecular orbitals would likely show the HOMO localized primarily on the iodobenzene ring, with significant contributions from the cyclopropoxy oxygen and the iodine atom, reflecting the areas most susceptible to electrophilic attack. Conversely, the LUMO would be expected to have substantial density on the aromatic ring and the iodine atom, indicating the likely sites for nucleophilic attack.
Conformational Analysis and Energy Minima Determination
The presence of flexible substituents, namely the ethyl and cyclopropoxy groups, necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the molecule. chemistrysteps.com The rotation around the single bonds connecting these groups to the benzene (B151609) ring gives rise to various conformers with different energies. uwlax.edu
Computational methods, such as potential energy surface (PES) scans, can be employed to explore the conformational landscape. By systematically rotating the dihedral angles associated with the ethyl and cyclopropoxy groups and calculating the energy at each step, a map of the conformational energies can be generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformers.
For the ethyl group, staggered conformations relative to the benzene ring are generally more stable than eclipsed conformations due to reduced steric hindrance. chemistrysteps.com Similarly, the orientation of the cyclopropyl (B3062369) ring relative to the phenyl ring will have preferred arrangements to minimize steric interactions. The most stable conformer of this compound would be the one that optimally balances these steric and electronic effects. It is anticipated that the global minimum energy conformation would feature the ethyl group's C-C bond and the cyclopropoxy group's plane oriented in a way that minimizes steric clash with each other and with the adjacent iodine atom.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (Ethyl C-C) | Dihedral Angle (Cyclopropoxy) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~60° | ~30° | 0.00 |
| B | ~180° | ~30° | 1.2 |
| C | ~60° | ~90° | 2.5 |
Note: The dihedral angles and energies are illustrative and represent a plausible outcome of a conformational analysis.
Quantum Chemical Analysis of Bond Dissociation Energies and Stability
Bond Dissociation Energy (BDE) is a key measure of the strength of a chemical bond and is defined as the enthalpy change required to break a bond homolytically. wikipedia.org Quantum chemical calculations can provide reliable estimates of BDEs, offering insights into the molecule's stability and potential reaction pathways. stuba.skresearchgate.net For this compound, the C-I bond is of particular interest, as its cleavage is often a critical step in various chemical transformations. chemrxiv.org
The BDE of the C-I bond can be calculated by taking the energy difference between the parent molecule and the resulting phenyl radical and iodine radical. researchgate.net The presence of electron-donating groups (ethyl and cyclopropoxy) on the benzene ring is expected to influence the C-I bond strength. These groups can stabilize the resulting aryl radical through electron delocalization, which would likely lead to a lower C-I BDE compared to that of unsubstituted iodobenzene.
Table 3: Calculated Bond Dissociation Energies (BDEs) for Selected Bonds
| Bond | Calculated BDE (kcal/mol) |
| C-I | 65-70 |
| C-H (ethyl) | 98-101 |
| O-C (cyclopropyl) | 102-105 |
Note: These values are estimations based on known BDEs of similar chemical bonds and serve as examples. ucsb.edu
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. ehu.es For this compound, key spectroscopic properties that can be predicted include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the electron-donating and withdrawing nature of the substituents.
IR Spectroscopy: By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies and their corresponding intensities can be determined. This allows for the prediction of the IR spectrum, with characteristic peaks corresponding to the stretching and bending modes of functional groups like C-H, C=C (aromatic), C-O, and C-I.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. researchgate.net This provides a theoretical UV-Vis absorption spectrum, with the wavelength of maximum absorption (λ_max) corresponding to the energy of the HOMO-LUMO transition or other significant electronic transitions.
A close agreement between the predicted and experimentally obtained spectra would provide strong evidence for the accuracy of the computed molecular structure and electronic properties.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. koreascience.krkummerlaender.euresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as conformational changes that occur at a given temperature. acs.orgacs.org
For this compound, an MD simulation would reveal the flexibility of the ethyl and cyclopropoxy substituents and the characteristic timescales of their motions. It could also be used to study the molecule's interactions with solvent molecules in a condensed phase, providing information about solvation structures and dynamics. The trajectory from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions to understand the local environment around specific atoms and time correlation functions to study dynamic processes.
Strategic Utility of 1 Cyclopropoxy 2 Ethyl 4 Iodobenzene in Synthetic Chemistry and Materials Science
A Theoretical Role as a Versatile Building Block for Complex Organic Scaffolds
The structure of 1-Cyclopropoxy-2-ethyl-4-iodobenzene inherently suggests its potential as a precursor for more elaborate molecular structures. The iodo-group serves as a reactive handle for the introduction of various functionalities and for the construction of carbon-carbon and carbon-heteroatom bonds.
Hypothetical Synthesis of Polycyclic Aromatic Compounds
In theory, this compound could serve as a foundational unit in the synthesis of polycyclic aromatic compounds (PACs). Through reactions like the Suzuki coupling with arylboronic acids or the Sonogashira coupling with terminal alkynes, followed by intramolecular cyclization reactions, it is conceivable that this compound could be elaborated into more complex, fused aromatic systems. The cyclopropoxy and ethyl groups would be carried through the synthetic sequence, ultimately functionalizing the periphery of the resulting PAC. These substituents could influence the solubility, packing, and electronic properties of the final material. However, no specific examples of such transformations involving this compound have been reported.
A Potential Precursor for Advanced Heterocycles
Similarly, the iodo-substituent could facilitate the synthesis of advanced heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or etherification, could be employed to introduce nitrogen or oxygen-containing heterocycles. Subsequent intramolecular reactions could then be used to construct more complex, fused heterocyclic systems. The electronic nature of the cyclopropoxy group and the steric bulk of the ethyl group might influence the regioselectivity of these reactions. Again, these are postulated applications, and there is no direct evidence in the scientific literature for the use of this compound in this capacity.
Speculative Applications in Functional Material Development
The unique combination of substituents on the benzene (B151609) ring of this compound suggests it could be a precursor to novel functional materials with interesting electronic and photophysical properties.
Untapped Potential as Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)
While there is a vast body of research on organic materials for OLEDs and OPVs, there are no specific reports on the incorporation of this compound or its derivatives into such devices. In principle, this molecule could be functionalized to create larger conjugated systems that might exhibit electroluminescent or photovoltaic properties. The cyclopropoxy group, in particular, could be a tool for fine-tuning the electronic energy levels of a material. However, without experimental data, its suitability for these applications remains unknown.
A Hypothetical Monomer for Polymer Synthesis
The iodo-functionalization of this compound makes it a theoretical candidate as a monomer for polymerization reactions. For example, it could potentially undergo Yamamoto or Suzuki polycondensation reactions to form conjugated polymers. The cyclopropoxy and ethyl side chains would be expected to enhance the solubility of the resulting polymer, a crucial factor for solution-based processing. The properties of such a polymer are, at present, entirely conjectural.
An Unexplored Role in the Development of Novel Catalysts or Ligands
The synthesis of novel ligands for catalysis is a cornerstone of modern chemistry. It is plausible that this compound could be chemically modified to create new ligand structures. For instance, the iodine atom could be displaced by a phosphine (B1218219) group or other coordinating moieties. The steric and electronic properties imparted by the cyclopropoxy and ethyl groups could then influence the behavior of a metal center in a catalytic cycle. To date, no such ligands derived from this compound have been described in the literature.
Utilization in Probe Molecule Design for Reaction Studies
Following a comprehensive review of available scientific literature, there is no specific documented use of this compound as a probe molecule for reaction studies. Chemical probes are powerful tools designed to investigate biological processes or chemical reactions. The unique structural features of this compound, such as the cyclopropoxy group, the ethyl substituent, and the reactive iodine atom, theoretically make it a candidate for such applications. However, no published research has specifically detailed its synthesis and application for this purpose.
The reactivity of aryl iodides in various transition-metal-catalyzed reactions is well-established. organic-chemistry.orgrsc.orgwikipedia.org These compounds are frequently employed as substrates in cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. rsc.orgwikipedia.org The carbon-iodine bond is weaker than other carbon-halogen bonds, making aryl iodides highly reactive synthons. wikipedia.org
In principle, a molecule like this compound could be envisioned as a probe in several ways:
Mechanistic Studies of Cross-Coupling Reactions: By tracking the transformation of this molecule under various catalytic conditions, researchers could gain insights into reaction mechanisms, catalyst efficiency, and the influence of sterically demanding groups (like the ortho-ethyl and cyclopropoxy groups) on the reaction outcome.
Probing Enzyme Active Sites: If appropriately functionalized, this molecule could potentially serve as a basis for probes designed to interact with and report on the environment within an enzyme's active site.
However, it is crucial to reiterate that these are hypothetical applications based on the general principles of chemical probe design and the known reactivity of related compounds. The scientific community has not yet reported the specific use of this compound in this context. Therefore, no detailed research findings or data tables on its application as a probe molecule can be provided.
Further research would be required to synthesize and validate this compound as a useful probe molecule for reaction studies. Such work would involve designing experiments to monitor its reactivity, selectivity, and any reporter signals it might generate in response to specific chemical or biological events.
Derivatization Strategies and Analog Design Principles for 1 Cyclopropoxy 2 Ethyl 4 Iodobenzene Scaffolds
Systematic Modification of the Benzene (B151609) Ring Substitution Pattern
The substitution pattern on the benzene ring is a critical determinant of a molecule's steric and electronic properties. Systematic modifications to the 1-cyclopropoxy-2-ethyl-4-iodobenzene scaffold can be envisioned to modulate these characteristics. One primary approach involves the introduction of additional substituents at the vacant 3-, 5-, and 6-positions. The choice of substituents can be guided by Hammett parameters to predictably influence the electron density of the aromatic ring.
For instance, the introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) at the 5-position would be expected to increase the electron density of the ring, potentially enhancing the rate of electrophilic aromatic substitution reactions, should further derivatization at other positions be desired. Conversely, the installation of electron-withdrawing groups (EWGs) like a nitro (-NO2) or cyano (-CN) group would decrease the ring's electron density.
A second strategy involves the positional isomerization of the existing substituents. While synthetically challenging, exploring isomers where the cyclopropoxy, ethyl, and iodo groups are arranged differently on the benzene ring could lead to derivatives with significantly different conformational preferences and reactivity profiles.
Finally, the replacement of one or more hydrogens on the ethyl group with fluorine atoms to create, for example, a 2-(1,1-difluoroethyl) analog, could be explored. The introduction of fluorine can significantly alter the lipophilicity and electronic nature of the substituent without drastically changing its size.
Table 1: Proposed Derivatives of this compound with Modified Benzene Ring Substitution
| Derivative Name | Modification | Expected Impact |
| 1-Cyclopropoxy-2-ethyl-4-iodo-5-methoxybenzene | Addition of an EDG | Increased electron density on the ring |
| 1-Cyclopropoxy-2-ethyl-4-iodo-5-nitrobenzene | Addition of an EWG | Decreased electron density on the ring |
| 1-Cyclopropoxy-4-ethyl-2-iodobenzene | Positional Isomerization | Altered steric and electronic environment |
| 1-Cyclopropoxy-2-(1,1-difluoroethyl)-4-iodobenzene | Substitution on the alkyl chain | Modified lipophilicity and electronic properties |
Exploration of Variations in the Alkyl and Ether Substituents
The ethyl and cyclopropoxy groups of the parent scaffold offer significant opportunities for modification to fine-tune the molecule's properties.
Alkyl Group Variation: The ethyl group at the 2-position can be systematically varied to explore the impact of chain length and branching. Replacing the ethyl group with smaller (methyl) or larger (n-propyl, isopropyl, tert-butyl) alkyl groups would directly modulate the steric hindrance around the adjacent cyclopropoxy and iodo substituents. This can influence the reactivity of the C-I bond in cross-coupling reactions and the conformational flexibility of the molecule.
Ether Group Variation: The cyclopropoxy group is a relatively unique ether substituent. Its replacement with more common alkoxy groups, such as methoxy, ethoxy, or isopropoxy, would allow for a systematic study of the electronic and steric effects of the ether linkage. Furthermore, exploring cyclic ethers of varying ring sizes, such as cyclobutoxy or cyclopentoxy, could reveal trends related to ring strain and conformational restriction. The synthesis of such analogs can often be achieved through Williamson ether synthesis or other related methodologies. researchgate.net
Table 2: Proposed Analogs with Variations in Alkyl and Ether Substituents
| Derivative Name | Alkyl Group | Ether Group | Rationale for Design |
| 1-Cyclopropoxy-2-methyl-4-iodobenzene | Methyl | Cyclopropoxy | Reduced steric hindrance |
| 1-Cyclopropoxy-2-isopropyl-4-iodobenzene | Isopropyl | Cyclopropoxy | Increased steric hindrance |
| 1-Methoxy-2-ethyl-4-iodobenzene | Ethyl | Methoxy | Baseline for electronic effects of a simple alkoxy group |
| 1-Cyclobutoxy-2-ethyl-4-iodobenzene | Ethyl | Cyclobutoxy | Exploration of cyclic ether ring size |
Design of Analogs with Modified Reactivity Profiles
The carbon-iodine bond in this compound is a key functional group for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov The reactivity of this bond can be strategically modified by altering the electronic environment of the benzene ring.
Analogs with enhanced reactivity in oxidative addition to a low-valent metal center (e.g., Pd(0)), which is often the rate-determining step in cross-coupling reactions, can be designed by introducing electron-withdrawing groups onto the aromatic ring. For example, the presence of a nitro or trifluoromethyl group would make the ipso-carbon more electrophilic and the C-I bond more susceptible to cleavage.
Conversely, analogs with attenuated reactivity can be designed by incorporating electron-donating groups. The presence of an amino or methoxy group would increase the electron density at the ipso-carbon, potentially slowing down the rate of oxidative addition. This could be useful in applications requiring selective reactivity in the presence of other electrophilic sites.
The steric environment around the C-I bond also plays a crucial role. Increasing the size of the substituent at the 2-position (e.g., replacing ethyl with isopropyl or tert-butyl) would be expected to hinder the approach of the metal catalyst, thereby reducing the reaction rate.
Table 3: Design of Analogs for Modified Cross-Coupling Reactivity
| Derivative Name | Modifying Group | Expected Impact on Reactivity |
| 1-Cyclopropoxy-2-ethyl-4-iodo-5-nitrobenzene | -NO2 (EWG) | Increased reactivity |
| 1-Cyclopropoxy-2-ethyl-4-iodo-5-aminobenzene | -NH2 (EDG) | Decreased reactivity |
| 1-Cyclopropoxy-2-tert-butyl-4-iodobenzene | -C(CH3)3 (Sterically bulky) | Decreased reactivity |
Structure-Reactivity Relationship (SAR) Studies in Non-Biological Contexts
Systematic studies of the relationship between the structure of this compound derivatives and their chemical reactivity can provide valuable insights for the rational design of new compounds. In a non-biological context, these SAR studies could focus on quantifying the impact of substituents on reaction rates, yields, or selectivity in specific chemical transformations.
For example, a series of derivatives with different substituents at the 5-position could be synthesized and their relative rates in a Suzuki-Miyaura cross-coupling reaction could be determined. researchgate.netresearchgate.net By plotting the logarithm of the relative rate against the Hammett parameter (σ) of the substituent, a linear free-energy relationship could be established. The slope of this plot (the reaction constant, ρ) would provide a quantitative measure of the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate properties like the C-I bond dissociation energy or the energy barrier for oxidative addition. These calculated parameters can then be correlated with experimentally observed reaction rates to build predictive models.
Table 4: Hypothetical SAR Data for a Suzuki-Miyaura Coupling of 5-Substituted this compound Derivatives
| Substituent at 5-position | Hammett Parameter (σp) | Relative Rate (krel) | log(krel) |
| -OCH3 | -0.27 | 0.5 | -0.30 |
| -CH3 | -0.17 | 0.7 | -0.15 |
| -H | 0.00 | 1.0 | 0.00 |
| -Cl | 0.23 | 2.5 | 0.40 |
| -CN | 0.66 | 15.0 | 1.18 |
| -NO2 | 0.78 | 30.0 | 1.48 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Design and Virtual Screening of Novel Derivatives
Computational chemistry offers powerful tools for the de novo design and virtual screening of novel derivatives of this compound. nih.gov Virtual libraries of thousands of potential derivatives can be generated by systematically combining different substituents at various positions on the scaffold.
These virtual libraries can then be screened in silico to predict various chemical and physical properties. springernature.com For example, quantum mechanical calculations can be used to estimate the reactivity of the C-I bond towards oxidative addition, a key step in many cross-coupling reactions. semanticscholar.org Molecular mechanics or molecular dynamics simulations can be employed to predict conformational preferences, which can be important for understanding steric effects in reactions.
Furthermore, properties such as solubility, lipophilicity (logP), and polar surface area can be calculated using quantitative structure-property relationship (QSPR) models. This allows for the prioritization of a smaller, more manageable set of derivatives for synthesis and experimental evaluation. This approach can significantly accelerate the discovery of new derivatives with desired properties by focusing synthetic efforts on the most promising candidates. nih.gov
For instance, a virtual screen could be designed to identify derivatives with a high predicted reactivity in Suzuki-Miyaura coupling while maintaining a logP within a specific range. The top-scoring compounds from this screen would then be synthesized and their properties experimentally verified.
Challenges and Future Research Directions for Complex Aryl Ether and Iodide Systems
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the synthesis of complex aryl ethers and iodides lies in developing methods that are not only efficient and high-yielding but also environmentally benign. Traditional methods often rely on harsh reaction conditions or expensive and toxic transition metal catalysts. pdx.edu
Future research is focused on several key areas:
Green Catalysis: There is a significant push towards replacing precious metal catalysts with more abundant and less toxic alternatives, such as copper. jsynthchem.comjsynthchem.com Recent studies have explored copper iodide (CuI) catalysts for C-O cross-coupling reactions between phenols and aryl iodides to form diaryl ethers. jsynthchem.com Another avenue is the development of "ecocatalysts" derived from natural, metal-accumulating biomass, which aligns with the principles of green chemistry. mdpi.com
Metal-Free Reactions: An attractive alternative to transition-metal catalysis is the use of diaryliodonium salts, which can function as potent arylation reagents under mild conditions without the need for metal catalysts. pdx.edu Research is ongoing to develop pathways using unsymmetrical diaryliodonium salts to improve atom economy. pdx.edu Additionally, metal- and base-free methods for the synthesis of aryl iodides from precursors like arylhydrazines are being developed, offering a more sustainable route to these key intermediates. acs.org
Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Photocatalysts, including semiconductor-metal heterostructures, are being designed to enhance cross-coupling reactions under mild conditions, such as visible light illumination. acs.org This approach offers a potentially more sustainable and energy-efficient synthetic strategy. mdpi.com
| Strategy | Key Features | Advantages | Research Challenges |
|---|---|---|---|
| Copper Catalysis | Use of CuI or other copper complexes for C-O cross-coupling. jsynthchem.comjsynthchem.com | Lower cost and toxicity compared to precious metals. | Optimizing catalyst efficiency and reaction conditions. jsynthchem.com |
| Diaryliodonium Salts | Metal-free arylation using hypervalent iodine reagents. pdx.edu | Avoids toxic metals; mild reaction conditions. pdx.edu | Improving atom economy with unsymmetrical salts. pdx.edu |
| Metal-Free Iodination | Synthesis of aryl iodides from arylhydrazines using I₂. acs.org | Avoids metal catalysts and harsh reagents. acs.org | Expanding substrate scope and understanding reaction mechanisms. acs.org |
| Photocatalysis | Use of light and photocatalysts (e.g., Pd/SWCNTs/TiO₂) to drive coupling reactions. acs.org | Energy-efficient, uses mild conditions, potential for solar power utilization. acs.org | Developing robust and reusable photocatalysts with broad applicability. acs.org |
Advanced Mechanistic Insights into Complex Reactions
A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient transformations. The reactions involved in the synthesis of complex aryl ethers, such as Ullmann-type couplings and arylations with diaryliodonium salts, often involve multiple competing pathways. nih.gov
Future research directions in this area include:
Computational and Experimental Synergy: The combination of experimental techniques, such as the trapping of reactive intermediates, with theoretical studies like Density Functional Theory (DFT) calculations, provides powerful insights. nih.govacs.org This dual approach has been used to elucidate the mechanisms of O-arylations with diaryliodonium salts, identifying competing pathways involving ligand coupling, aryne intermediates, and direct nucleophilic substitution. nih.govdiva-portal.org
Elucidating Catalyst Behavior: For metal-catalyzed reactions, understanding the precise role of the catalyst is paramount. Detailed studies on the Ullmann biaryl ether synthesis, for instance, have provided evidence for the reaction of iodoarenes with ligated anionic Cu(I) intermediates, with oxidative addition being the turnover-limiting step. acs.org
Controlling Reaction Pathways: Mechanistic knowledge allows for the strategic control of reaction outcomes. For example, in reactions involving diaryliodonium salts, additives have been found to suppress the formation of by-products that originate from aryne intermediates, leading to cleaner reactions and higher yields of the desired aryl ether. nih.govresearchgate.net
| Reaction Type | Proposed Intermediate/Pathway | Investigative Method | Significance |
|---|---|---|---|
| O-Arylation with Diaryliodonium Salts | Ligand Coupling, Aryne Intermediates, Nucleophilic Substitution. nih.gov | Experimental (intermediate trapping) and DFT Calculations. nih.gov | Allows for optimization of reaction conditions to favor a specific pathway and minimize by-products. |
| Ullmann Condensation | Oxidative addition of iodoarene to an anionic Cu(I) complex. acs.org | Kinetic studies, Hammett analysis, DFT Calculations. acs.org | Provides a detailed model for catalyst behavior, aiding in the design of more efficient copper-based catalysts. acs.org |
| Aryl Exchange Reactions | Sulfonyl-directed nucleophilic aromatic substitution. researchgate.net | Mechanistic experiments and product analysis. researchgate.net | Enables the development of novel intramolecular rearrangement reactions for complex ether synthesis. researchgate.net |
Expansion of Applications in Emerging Technologies
While aryl ethers and iodides are established in pharmaceuticals, their unique electronic and structural properties make them promising candidates for a range of emerging technologies. researchgate.net The challenge lies in designing and synthesizing molecules with tailored properties for specific high-tech applications.
Future research is exploring applications in:
Materials Science: Functionalized aromatic compounds are key building blocks for advanced materials. researchgate.net This includes the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous materials with potential uses in catalysis, separations, and electronics. researchgate.net
Optoelectronics: The aromatic and ether components of these molecules can be tuned to influence their electronic properties, making them suitable for applications in semiconductors and optoelectronic devices. researchgate.net
Bio-imaging: By incorporating specific functionalities, complex aryl ethers can be developed as probes for bio-imaging, contributing to advances in medical diagnostics and biomedical research. researchgate.net
Interdisciplinary Research Opportunities
The complexity and versatility of aryl ether and iodide systems necessitate a multidisciplinary research approach. The challenges in this field are best addressed by fostering collaborations between different scientific disciplines.
Opportunities for interdisciplinary research include:
Chemistry and Materials Science: Synthetic chemists can collaborate with materials scientists to design and create novel organic materials, such as COFs or photocatalysts, with specific, predictable properties for applications in electronics or green chemistry. researchgate.netacs.org
Chemistry and Biology/Medicine: The development of new therapeutic agents or diagnostic tools based on aryl ether scaffolds requires close collaboration between organic chemists, medicinal chemists, and biologists to navigate the complexities of synthesis, biological activity, and clinical application. researchgate.netresearchgate.net
Chemistry and Computational Science: The increasing power of computational chemistry allows for the accurate prediction of reaction outcomes and molecular properties. nih.govacs.org Stronger partnerships between synthetic and computational chemists will accelerate the discovery of new reactions and the design of functional molecules, reducing the need for trial-and-error experimentation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-Cyclopropoxy-2-ethyl-4-iodobenzene, and what parameters critically influence reaction yield?
- Methodological Answer : Synthesis typically involves Williamson ether synthesis or nucleophilic substitution to introduce the cyclopropoxy group. Critical parameters include reaction temperature (optimized between 60–80°C to avoid cyclopropane ring strain), solvent polarity (e.g., THF or DMF for stabilizing intermediates), and catalyst selection (e.g., NaH or K₂CO₃ for deprotonation). Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the iodobenzene derivative. Yield optimization requires monitoring by TLC and adjusting stoichiometry of the iodinating agent (e.g., N-iodosuccinimide) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts mitigated?
- Methodological Answer :
- NMR : ¹H NMR identifies ethyl group splitting patterns (quartet for CH₂ near oxygen) and cyclopropane ring protons (δ 0.5–1.5 ppm). ¹³C NMR confirms iodine’s deshielding effect on the aromatic ring (C-I coupling ~150–160 ppm). Artifacts from residual solvents are minimized by thorough drying under vacuum.
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (expected m/z ~290–300) and fragments (e.g., loss of cyclopropoxy group). Matrix interference is reduced using MALDI-TOF with α-cyano-4-hydroxycinnamic acid.
- IR : Absence of OH stretches (3200–3600 cm⁻¹) confirms ether formation. Compare with reference spectra to rule out oxidation byproducts .
Advanced Research Questions
Q. How does steric hindrance from the cyclopropoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
- Methodological Answer : The cyclopropoxy group’s rigidity creates steric bulk near the iodine atom, directing coupling to the para position. Computational modeling (DFT calculations) predicts electron density redistribution, favoring transmetallation at the less hindered site. Experimental validation involves synthesizing Pd-complex intermediates and analyzing coupling yields with varying ligands (e.g., SPhos vs. XPhos). Control experiments with deuterated analogs can track isotopic labeling patterns to confirm mechanistic pathways .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under acidic conditions?
- Methodological Answer :
- Controlled Replicates : Perform triplicate stability assays at pH 2–6 (HCl or buffer systems) with HPLC monitoring. Use inert atmospheres (N₂) to exclude oxidative degradation.
- Error Analysis : Quantify uncertainties from instrument calibration (±2% for HPLC) and environmental fluctuations (e.g., temperature ±0.5°C). Apply ANOVA to compare degradation rates across studies.
- Advanced Characterization : LC-MS/MS identifies degradation products (e.g., cyclopropanol or iodophenol derivatives). Kinetic isotope effects (KIE) using deuterated solvents clarify hydrolysis mechanisms .
Q. How can computational models predict the environmental fate of this compound, and what parameters are most sensitive in these simulations?
- Methodological Answer :
- QSAR Models : Correlate logP values (predicted ~3.5) with bioaccumulation potential. Use EPI Suite™ to estimate half-life in soil (t₁/₂) and aquatic toxicity (LC50 for Daphnia magna).
- Sensitivity Analysis : Vapor pressure (1–5 Pa) and solubility (0.1–1 mg/L) are critical parameters. Molecular dynamics simulations (Amber or GROMACS) model interactions with organic matter in soil. Validate with experimental adsorption coefficients (Kd) from batch equilibrium tests .
Methodological Best Practices
- Handling and Storage : Store under argon at –20°C to prevent iodine displacement. Use PTFE-lined caps to avoid leaching. Safety protocols include fume hood use, nitrile gloves, and emergency eyewash stations .
- Data Reporting : Include raw NMR/FID files, chromatograms, and computational input files in supplementary materials. Disclose instrument models (e.g., Bruker AVANCE III HD 400 MHz) and software versions (e.g., Gaussian 16) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
